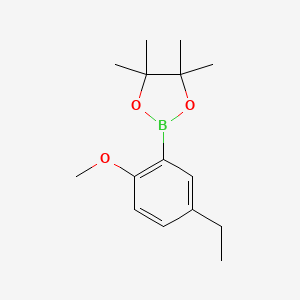
2-(5-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a substituted phenyl group. The presence of the boron atom imparts unique chemical properties to the compound, making it useful in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane typically involves the reaction of 5-ethyl-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
5-ethyl-2-methoxyphenylboronic acid+pinacol→this compound+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boron-containing hydrides.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boron-containing hydrides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(5-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored as a potential drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-(5-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, making it useful in catalysis and molecular recognition. The compound can also participate in electron transfer reactions, which are important in redox chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylphenol: Similar in structure but lacks the boron atom, making it less reactive in certain applications.
5-Ethyl-2-methylpyridine: Contains a pyridine ring instead of a dioxaborolane ring, leading to different chemical properties.
2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoate: Contains a sulfonyl group, which imparts different reactivity compared to the dioxaborolane ring.
Uniqueness
The presence of the boron atom within the dioxaborolane ring makes 2-(5-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane unique. This structural feature imparts unique reactivity and stability, making it valuable in various synthetic and industrial applications.
Properties
Molecular Formula |
C15H23BO3 |
|---|---|
Molecular Weight |
262.15 g/mol |
IUPAC Name |
2-(5-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO3/c1-7-11-8-9-13(17-6)12(10-11)16-18-14(2,3)15(4,5)19-16/h8-10H,7H2,1-6H3 |
InChI Key |
WVYCAXKWKLZJLI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12096778.png)
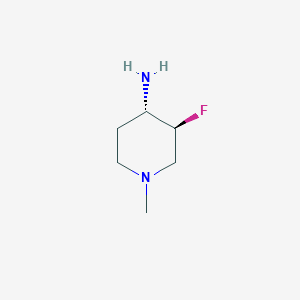
![Tert-butyl 4-[2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B12096790.png)
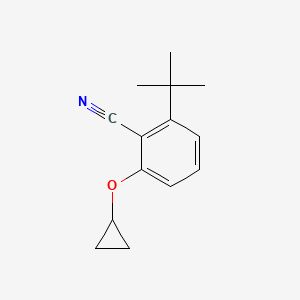
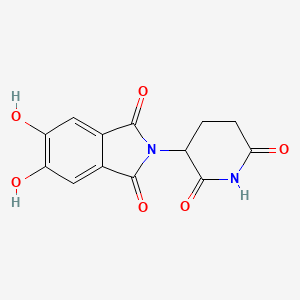
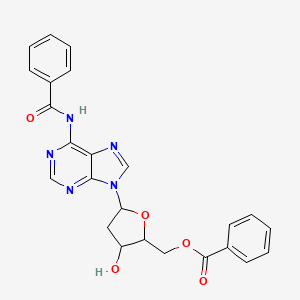
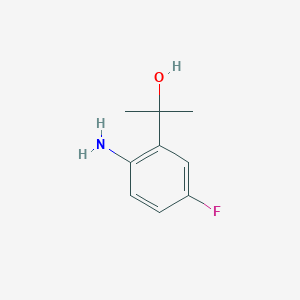

![(6-Benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxo-1,3-diazinane-1-carbonyl]benzoate](/img/structure/B12096829.png)
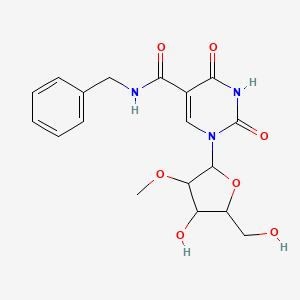

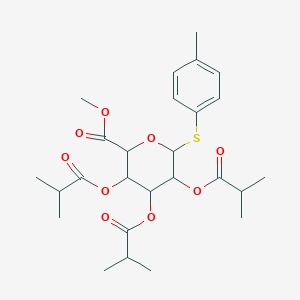

![(1R,5R,11aS)-methyl 8-oxooctahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxylate](/img/structure/B12096852.png)
